High-Value Pharmacological Scaffold: Potency of a (2-Methylcyclopropyl)methylamine-Derived Inhibitor
A drug candidate containing the (2-methylcyclopropyl)methylamine moiety demonstrates exceptional target engagement, with an IC50 value of 49 pM (0.000049 µM) against its enzymatic target [1]. This level of potency highlights the value of this specific building block in constructing highly active pharmaceutical leads.
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.000049 µM (49 pM) for derivative N-[(2R)-2-amino-1-benzyl-3-fluoropropyl]-2-[[(2-methylcyclopropyl)methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]pyridine-4-carboxamide |
| Comparator Or Baseline | Baseline: Standard reference range for hit-to-lead compounds (typically >0.1 µM) |
| Quantified Difference | >2000-fold improvement over a typical 0.1 µM hit threshold |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The nanomolar potency achieved by incorporating this motif demonstrates its potential to yield highly potent drug leads, making it a strategically valuable building block for medicinal chemistry procurement.
- [1] BRENDA Enzyme Database. Ligand N-[(2R)-2-amino-1-benzyl-3-fluoropropyl]-2-[[(2-methylcyclopropyl)methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]pyridine-4-carboxamide. BRENDA Ligand ID: 73695. View Source
